N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethoxypyrimidine-4-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethoxypyrimidine-4-carboxamide is a complex organic compound with a molecular formula of C16H20N2O4 This compound is known for its unique structure, which includes a pyrimidine ring substituted with ethoxy and carboxamide groups, as well as a dimethoxyphenyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethoxypyrimidine-4-carboxamide typically involves multiple steps. One common method includes the following steps :
Starting Materials: 3,4-dimethoxyphenethylamine and ethyl 6-chloropyrimidine-4-carboxylate.
Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane, under nitrogen protection.
Catalysts and Reagents: Dimethylaminopyridine (DMAP) and EDCI.HCl are used as catalysts.
Procedure: The reaction mixture is cooled to 0°C, followed by the addition of EDCI.HCl. The mixture is then stirred at room temperature for 24 hours. The product is purified through recrystallization using dichloromethane-ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethoxypyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethoxypyrimidine-4-carboxamide has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways . The compound is known to:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Modulate Receptors: Interact with cellular receptors to alter signal transduction.
Affect Gene Expression: Influence the expression of genes related to inflammation and cell proliferation.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethoxypyrimidine-4-carboxamide can be compared with other similar compounds such as :
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but lacks the pyrimidine ring.
3,4-Dimethoxyphenethylamine: A simpler compound with only the dimethoxyphenyl ethyl side chain.
N-Acetyl-3,4-dimethoxyphenethylamine: Contains an acetyl group instead of the pyrimidine ring.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-4-24-16-10-13(19-11-20-16)17(21)18-8-7-12-5-6-14(22-2)15(9-12)23-3/h5-6,9-11H,4,7-8H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMOFOIJQVHSEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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